Ethyl 8-chloro-8-oxooctanoate
CAS No.: 14113-02-1
Cat. No.: VC20990139
Molecular Formula: C10H17ClO3
Molecular Weight: 220.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14113-02-1 |
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Molecular Formula | C10H17ClO3 |
Molecular Weight | 220.69 g/mol |
IUPAC Name | ethyl 8-chloro-8-oxooctanoate |
Standard InChI | InChI=1S/C10H17ClO3/c1-2-14-10(13)8-6-4-3-5-7-9(11)12/h2-8H2,1H3 |
Standard InChI Key | ZKXJSBHGOFAICL-UHFFFAOYSA-N |
SMILES | CCOC(=O)CCCCCCC(=O)Cl |
Canonical SMILES | CCOC(=O)CCCCCCC(=O)Cl |
Introduction
Chemical Properties and Structural Identification
Ethyl 8-chloro-8-oxooctanoate is characterized by its unique structure containing both an ethyl ester group and a chlorine-substituted carbonyl group at opposite ends of an eight-carbon chain. The presence of these functional groups confers specific chemical properties that make it valuable in various synthetic applications.
Basic Identification Data
The compound's fundamental physical and chemical properties are summarized in Table 1, providing essential information for its identification and characterization.
Structural Descriptors
The compound's structure can be represented using various chemical notation systems, which are essential for database searches and computational analyses in modern chemistry research.
Synonyms and Alternative Names
The compound is known by several synonyms in the scientific literature, which is important to recognize when conducting literature searches or referencing this compound in research work.
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Ethyl 8-chloro-8-oxooctanoate
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Ethyl 7-chloro-7-formylheptanoate
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Octanoic acid, 8-chloro-8-oxo-, ethyl ester
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8-Chloro-8-oxooctanoic acid ethyl ester
These alternative names reflect different ways of describing the same molecular structure, with variations in naming conventions and chemical nomenclature systems .
Physical and Spectroscopic Properties
The physical and spectroscopic properties of ethyl 8-chloro-8-oxooctanoate are essential for its identification, characterization, and quality control in research and industrial applications.
Gas Chromatography Retention Index
Gas chromatography is a common analytical technique used for the identification and quantification of this compound. The Van Den Dool and Kratz retention index (RI) provides a standardized value that can be used for compound identification across different laboratory settings.
Applications in Chemical Research
Ethyl 8-chloro-8-oxooctanoate has several important applications in chemical research and organic synthesis.
Synthetic Intermediate
The compound serves as a valuable intermediate in organic synthesis, particularly due to its bifunctional nature with reactive groups at both ends of the molecule. The chloro-carbonyl group is susceptible to nucleophilic attack, while the ester group can participate in various transformations including hydrolysis, transesterification, and reduction .
Analytical Standard
Comparison with Structurally Related Compounds
Several compounds share structural similarities with ethyl 8-chloro-8-oxooctanoate but differ in the position of functional groups or the nature of the ester group. These structural variations lead to distinct physical, chemical, and biological properties.
Comparative Analysis of Related Compounds
Table 4 presents a comparison between ethyl 8-chloro-8-oxooctanoate and structurally related compounds mentioned in the search results.
Chemical Reactivity
The reactivity of ethyl 8-chloro-8-oxooctanoate is determined by its functional groups: the ethyl ester and the chloro-carbonyl group.
Nucleophilic Substitution Reactions
The chlorine atom at the carbonyl carbon is highly susceptible to nucleophilic substitution reactions. Nucleophiles such as amines, alcohols, and thiols can readily replace the chlorine, making this compound useful for introducing acyl groups into various molecules .
Ester Transformations
The ethyl ester group can undergo typical ester reactions including:
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Hydrolysis to form 8-chloro-8-oxooctanoic acid
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Transesterification to form different esters
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Reduction to form alcohols
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Amidation to form amides
These transformations allow for further functionalization of the molecule, increasing its utility in synthetic chemistry .
Analytical Methods for Identification and Quantification
Several analytical methods are employed for the identification and quantification of ethyl 8-chloro-8-oxooctanoate in research and quality control applications.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is widely used for the analysis of ethyl 8-chloro-8-oxooctanoate, with the compound typically identified by its retention index and mass spectral pattern. The Van Den Dool and Kratz retention index of 1513 on a VF-5MS column provides a characteristic identifier for this compound .
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